Cas no 1780932-99-1 (2-ethoxy-4,4,4-trifluorobutan-1-amine)

2-Ethoxy-4,4,4-trifluorobutan-1-amine is a fluorinated amine compound characterized by its unique trifluoroethoxy-substituted butyl chain. This structure imparts distinct physicochemical properties, including enhanced lipophilicity and potential metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased electronegativity and steric effects, which can influence binding affinity in bioactive molecules. The ethoxy moiety further modulates solubility and reactivity, offering versatility in synthetic modifications. As a building block, it is particularly useful in the design of fluorinated analogs for drug discovery and material science. Its well-defined purity and stability ensure reliable performance in research and industrial processes.
2-ethoxy-4,4,4-trifluorobutan-1-amine structure
1780932-99-1 structure
商品名:2-ethoxy-4,4,4-trifluorobutan-1-amine
CAS番号:1780932-99-1
MF:C6H12F3NO
メガワット:171.160792350769
CID:5799665
PubChem ID:105434673

2-ethoxy-4,4,4-trifluorobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-4,4,4-trifluorobutan-1-amine
    • 1780932-99-1
    • EN300-1293901
    • インチ: 1S/C6H12F3NO/c1-2-11-5(4-10)3-6(7,8)9/h5H,2-4,10H2,1H3
    • InChIKey: SHXRYXBITDXDFC-UHFFFAOYSA-N
    • ほほえんだ: FC(CC(CN)OCC)(F)F

計算された属性

  • せいみつぶんしりょう: 171.08709849g/mol
  • どういたいしつりょう: 171.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

2-ethoxy-4,4,4-trifluorobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1293901-1000mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
1000mg
$770.0 2023-09-30
Enamine
EN300-1293901-1.0g
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
1g
$0.0 2023-06-06
Enamine
EN300-1293901-100mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
100mg
$678.0 2023-09-30
Enamine
EN300-1293901-250mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
250mg
$708.0 2023-09-30
Enamine
EN300-1293901-50mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
50mg
$647.0 2023-09-30
Enamine
EN300-1293901-5000mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
5000mg
$2235.0 2023-09-30
Enamine
EN300-1293901-500mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
500mg
$739.0 2023-09-30
Enamine
EN300-1293901-2500mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
2500mg
$1509.0 2023-09-30
Enamine
EN300-1293901-10000mg
2-ethoxy-4,4,4-trifluorobutan-1-amine
1780932-99-1
10000mg
$3315.0 2023-09-30

2-ethoxy-4,4,4-trifluorobutan-1-amine 関連文献

2-ethoxy-4,4,4-trifluorobutan-1-amineに関する追加情報

Introduction to 2-ethoxy-4,4,4-trifluorobutan-1-amine (CAS No. 1780932-99-1) in Modern Chemical Research

2-ethoxy-4,4,4-trifluorobutan-1-amine, identified by its CAS number 1780932-99-1, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are known to modulate the biological activity and metabolic stability of pharmaceuticals. The structural features of 2-ethoxy-4,4,4-trifluorobutan-1-amine, including its ethoxy and trifluoromethyl substituents, make it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

The growing interest in fluorinated compounds stems from their ability to enhance the pharmacokinetic properties of drugs, such as bioavailability, metabolic stability, and binding affinity. In recent years, advancements in computational chemistry and synthetic methodologies have enabled researchers to design and synthesize increasingly complex fluorinated molecules. 2-ethoxy-4,4,4-trifluorobutan-1-amine is no exception and has been explored in various contexts due to its unique structural and electronic properties.

One of the most compelling aspects of 2-ethoxy-4,4,4-trifluorobutan-1-amine is its role as a building block in the synthesis of more complex pharmacophores. The trifluoromethyl group (-CF₃) is particularly valuable in medicinal chemistry due to its ability to influence the lipophilicity and electronic distribution of a molecule. Additionally, the ethoxy group (-OEt) can serve as a bioisostere for other oxygen-containing functional groups, providing an alternative scaffold for drug design. These features have made 2-ethoxy-4,4,4-trifluorobutan-1-amine a subject of interest in both academic and industrial research.

In recent years, there has been a surge in the use of fluorinated compounds in the development of novel therapeutics. For instance, fluoroquinolones and protease inhibitors have demonstrated high efficacy in treating various diseases due to the presence of fluorine atoms. The synthesis of these compounds often relies on key intermediates like 2-ethoxy-4,4,4-trifluorobutan-1-amine, which can be further functionalized to produce more sophisticated molecular architectures.

The chemical synthesis of 2-ethoxy-4,4,4-trifluorobutan-1-amine involves multi-step processes that typically begin with the fluorination of appropriate precursors. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high selectivity and yield. These synthetic strategies are critical for producing high-purity compounds suitable for further applications in drug discovery.

From a biological perspective, 2-ethoxy-4,4,4-trifluorobutan-1-amine has been investigated for its potential role as an intermediate in the synthesis of bioactive molecules. Its amine functionality makes it a valuable precursor for peptidomimetics and other nitrogen-containing heterocycles. Additionally, the trifluoromethyl group can enhance the binding affinity of a molecule to its target receptor by increasing lipophilicity and reducing metabolic degradation.

Recent studies have also explored the use of 2-ethoxy-4,4,4-trifluorobutan-1-amine in the development of novel agrochemicals. Fluorinated compounds are known to exhibit enhanced pesticidal and herbicidal properties due to their improved stability and bioavailability. By incorporating 2-ethoxy-4,4,4-trifluorobutan-1-amine into crop protection agents, researchers aim to develop more effective solutions for agricultural challenges while minimizing environmental impact.

The versatility of 2-ethoxy-4,4,4-trifluorobutan-1-am ine extends beyond pharmaceuticals and agrochemicals; it has also been explored in materials science and catalysis. The unique electronic properties conferred by fluorine atoms make these compounds attractive candidates for use in organic electronics and advanced catalytic systems.

In conclusion, 2 - eth oxy - 44 , 44 , 44 - trif luoro butan - 11 - am ine ( CAS No . 178093299 - 11 ) represents a significant advancement in synthetic chemistry with broad applications across multiple disciplines. Its structural features make it an invaluable intermediate for drug discovery, ag rochemical development,and materials science . As research continues to uncover new methodologies for incorporating fluorine into molecular frameworks, this compound will likely remain at the forefront of scientific inquiry . p >

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